REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([OH:12])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H-].[Na+].I[CH2:16][C:17]([O:19][Na])=[O:18]>CN(C=O)C>[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([O:12][CH2:16][C:17]([OH:19])=[O:18])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
ICH2CO2Na
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
ICC(=O)O[Na]
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was continued at 20° C. for 65 h
|
Duration
|
65 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between H2O (15 mL) and EtOAc (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with saturated aqueous Na2CO3 (2×10 mL)
|
Type
|
EXTRACTION
|
Details
|
before being extracted with EtOAc (2×50 mL)
|
Type
|
WASH
|
Details
|
The EtOAc extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
Filtration, solvent evaporation, and column chromatography (IH-EtOAc, 1:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)OCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |